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Compound of Interest

Compound Name: ADL5859

Cat. No.: B1665028 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with or

referencing the ADL5859 clinical trials.

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the failure of the ADL5859 Phase II clinical trials?

A review of clinical development for delta-opioid receptor agonists indicated that the Phase II

studies for ADL5859 did not meet their primary endpoint for pain reduction, which led to the

termination of further investigation.[1] A significant contributing factor, as highlighted in the

Phase IIa trial for osteoarthritis of the knee (NCT00979953), was a high placebo response,

which masked the potential analgesic effects of ADL5859.[2]

Q2: In which indications was ADL5859 evaluated in Phase II trials?

ADL5859 was evaluated in three main Phase IIa clinical trials for the following indications:

Pain associated with osteoarthritis of the knee (NCT00979953)

Neuropathic pain associated with diabetic peripheral neuropathy (NCT00603265)[3][4]

Pain associated with rheumatoid arthritis (NCT00626275)[5]

Q3: Was ADL5859 found to be safe in the Phase II trials?
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Yes, in the Phase IIa trial for osteoarthritis of the knee, ADL5859 was reported to be well-

tolerated when administered at a dose of 150 mg twice daily.[2]

Q4: What was the mechanism of action of ADL5859?

ADL5859 is a potent and selective agonist of the delta-opioid receptor (DOR).[6] As a G

protein-coupled receptor, the activation of DOR by an agonist like ADL5859 leads to the

inhibition of adenylate cyclase activity. This, in turn, reduces calcium ion currents and increases

potassium ion conductance, which inhibits neurotransmitter release and plays a role in pain

perception and opiate-mediated analgesia.[7] Preclinical studies suggested that ADL5859
might exhibit biased agonism, potentially activating signaling pathways distinct from other

delta-opioid agonists.[8][9]

Troubleshooting Guide: Interpreting ADL5859 Phase
IIa Osteoarthritis Trial (NCT00979953) Results
This guide addresses specific issues that researchers might encounter when analyzing the

outcomes of the Phase IIa trial of ADL5859 in patients with osteoarthritis of the knee.

Issue: Lack of Efficacy Signal for ADL5859
Troubleshooting Steps:

Evaluate the Placebo Effect: The primary reason cited for the lack of a statistically significant

difference between ADL5859 and placebo was a high placebo response.[2] When designing

future trials for pain medications, particularly in chronic conditions like osteoarthritis, consider

implementing strategies to minimize the placebo effect. These can include more stringent

patient selection, patient training to standardize pain reporting, and adaptive trial designs.

Assess the Appropriateness of the Primary Endpoint: The primary endpoint was the

reduction in the Numeric Pain Rating Scale (NPRS) score during the second week of

treatment.[2] For chronic pain, a two-week duration may be insufficient to demonstrate a

significant effect, especially with a high placebo response. Consider longer treatment

durations and a broader range of efficacy endpoints, including functional outcomes and

patient-reported quality of life measures, in future studies.
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Review the Active Comparator Data: In this trial, the active comparator, oxycodone

controlled-release (CR), also failed to show a significant improvement over placebo.[2] This

suggests that the trial design or patient population may have been challenging for

demonstrating the efficacy of any analgesic. When an established active control does not

separate from placebo, it is a strong indicator of issues with the trial's sensitivity.

Data Presentation: Summary of ADL5859 Phase IIa
Osteoarthritis Trial (NCT00979953)

Parameter Details

Trial Identifier NCT00979953

Indication Pain due to Osteoarthritis of the Knee

Number of Patients > 400

Treatment Arms

ADL5859 (150 mg twice daily), ADL5747 (150

mg twice daily), Oxycodone CR (20 mg twice

daily), Placebo

Treatment Duration 2 weeks

Primary Efficacy Endpoint
Reduction in Numeric Pain Rating Scale

(NPRS) score in the second week

Outcome
ADL5859 did not demonstrate a statistically

significant improvement over placebo.

Reason for Failure High placebo response.

Safety Outcome ADL5859 was well-tolerated.

Experimental Protocols
Methodology for the Phase IIa Trial in Osteoarthritis of the Knee (NCT00979953)

This was a randomized, double-blind, placebo- and active-controlled, parallel-group,

multicenter study.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.sec.gov/Archives/edgar/data/1076167/000110465910034818/a10-12253_1ex99d1.htm
https://www.benchchem.com/product/b1665028?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Population: Patients aged 18 and older with a diagnosis of osteoarthritis of the knee.

To be included, patients were required to have an average weekly pain score of at least 4.0

on the Numeric Pain Rating Scale (NPRS) for the index knee during the baseline week

before randomization.[2]

Treatment: Patients were randomized into four arms and received either ADL5859 (150 mg),

ADL5747 (150 mg), oxycodone CR (20 mg), or a placebo, all administered twice daily for two

weeks.[2]

Efficacy Assessment: The primary efficacy endpoint was the change from baseline in the

weekly average of the daily NPRS pain score during the second week of treatment. The

NPRS is an 11-point scale where 0 represents "no pain" and 10 represents "worst possible

pain".[2]
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Caption: Proposed signaling pathway of ADL5859 via the delta-opioid receptor.
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Caption: Workflow of the ADL5859 Phase IIa trial in osteoarthritis of the knee.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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